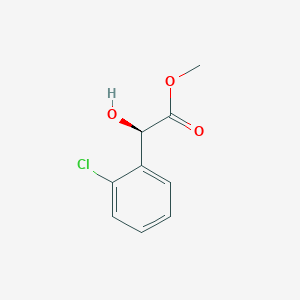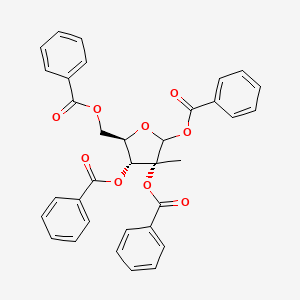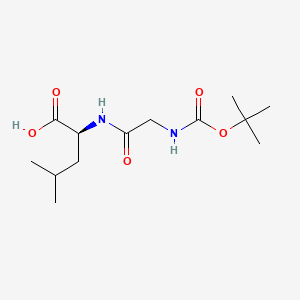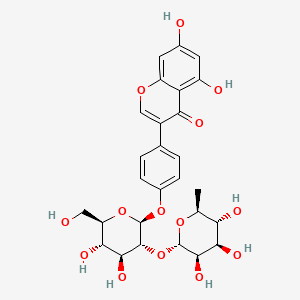
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Descripción general
Descripción
“1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” is a chemical compound with the molecular formula C6H9NOS2. It has a molecular weight of 175.27 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the three-component condensation of primary amines with carbon disulfide and dialkyl maleates . Another method involves reacting 2- [5- (4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines to obtain the corresponding ester and amides .
Molecular Structure Analysis
The molecular structure of “1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” include a molecular weight of 175.27 and a molecular formula of C6H9NOS2 .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
The principles of green chemistry emphasize the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products . 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one plays a role in this field as a precursor for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . These compounds are synthesized using water as a solvent, which is considered a green solvent due to its safety and non-toxic nature . This approach aligns with the goals of green chemistry by using safer solvents and reducing environmental impact.
Medicinal Chemistry
In medicinal chemistry, rhodanine derivatives, to which our compound is related, are recognized as a privileged structure . They are used as building blocks in the design of combinatorial libraries for drug discovery. The compound’s derivatives have been found to exhibit various biological activities and are currently undergoing different stages of clinical trials .
Safety and Hazards
Mecanismo De Acción
The mechanism of action of thiazolidines often involves their interaction with various enzymes and receptors in the body, leading to changes in cellular processes and pathways. The specific targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the thiazolidine compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of thiazolidine compounds. These factors can be affected by various chemical properties of the compound, such as its solubility, stability, and reactivity .
The action of thiazolidine compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Propiedades
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBSLBKUIMZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466460 | |
| Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85260-51-1 | |
| Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)

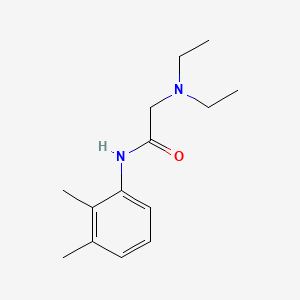

![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
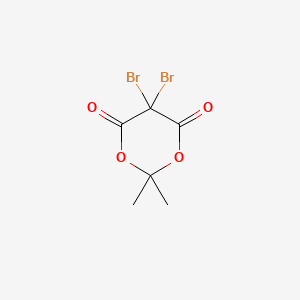

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
